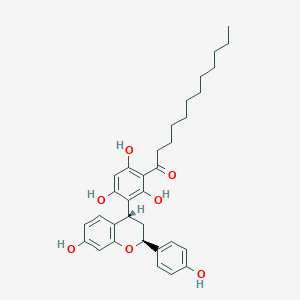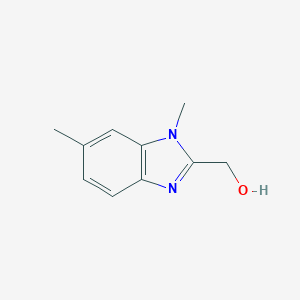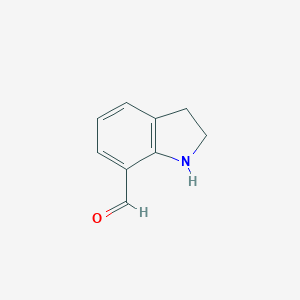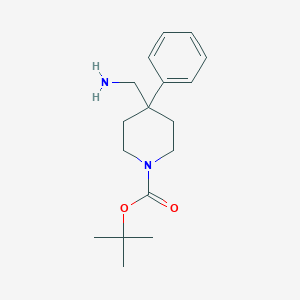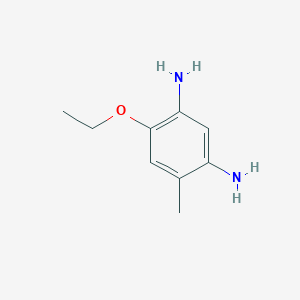
4-Ethoxy-6-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-6-methylbenzene-1,3-diamine, also known as 4-Ethoxy-6-methylaniline or EMEDA, is an organic compound with the chemical formula C9H14N2O. It is a colorless to light yellow liquid with a faint odor and is used in various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. It has been shown to react with various electrophiles, such as alkyl halides, acyl halides, and epoxides.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. However, it has been reported to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine in lab experiments is its relatively low cost and easy availability. However, its use is limited by its potential toxicity and lack of information on its safety profile.
Zukünftige Richtungen
There are several future directions for research on 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
Synthesemethoden
The synthesis of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine involves the reaction of 4-nitro-2-methylaniline with ethanol and hydrogen gas in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds.
Eigenschaften
CAS-Nummer |
141614-04-2 |
|---|---|
Produktname |
4-Ethoxy-6-methylbenzene-1,3-diamine |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-ethoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |
InChI-Schlüssel |
AYAKPRUPZTWPLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






